molecular formula C13H16N2O2S2 B2691393 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 1795422-47-7

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No. B2691393
CAS RN: 1795422-47-7
M. Wt: 296.4
InChI Key: NOAWYZLCGYNJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is a potent inhibitor of the protein kinase BTK, which is involved in the development and progression of B-cell malignancies.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Sulfonamides in Organic Synthesis: Research has demonstrated the use of sulfonamides in the synthesis of pyrrolidin-3-ones, showcasing their potential as intermediates in organic synthesis (Králová et al., 2019). This highlights the utility of sulfonamides in constructing complex organic molecules, which could be applicable to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide.
  • Catalysis: Sulfonamides have been utilized in catalyzed cross-coupling reactions, indicating their role as ligands or catalysts in facilitating chemical transformations (Han, 2010). This suggests that N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide could potentially find applications in catalysis.

Antimicrobial Applications

  • Antimicrobial Activity: Some sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against various bacterial strains (Fadda et al., 2016). This suggests a potential research avenue for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide in developing new antimicrobial agents.

Material Science

  • Polymer and Material Science: Sulfonamides have been incorporated into the synthesis of novel polyimides with unique optical and dielectric properties (Guan et al., 2014). This indicates the potential of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide in the design and development of new materials with tailored properties.

Molecular Docking and Drug Design

  • Drug Design: Sulfonamide derivatives have been investigated for their antiproliferative activity against cancer cell lines, with molecular docking studies providing insights into their mechanism of action (Bashandy et al., 2014). This underscores the potential of sulfonamide compounds, including N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide, in the development of novel anticancer drugs.

properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-5-19(16,17)15-8-11-6-13(9-14-7-11)12-3-4-18-10-12/h3-4,6-7,9-10,15H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAWYZLCGYNJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

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